

Sertindole-d4: A Technical Guide to Certificate of Analysis and Isotopic Purity

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Compound of Interest

Compound Name: Sertindole-d4

Cat. No.: B15617886

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of **Sertindole-d4**, a deuterated analog of the atypical antipsychotic Sertindole. Primarily used as an internal standard in quantitative bioanalytical assays, the precise characterization of its chemical and isotopic purity is paramount for ensuring accurate and reproducible results in pharmacokinetic and metabolic studies. This document details the typical data presented in a Certificate of Analysis (CoA), outlines the experimental methodologies for its verification, and illustrates key concepts through diagrams.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for **Sertindole-d4** provides a batch-specific summary of its quality control testing. The following tables represent typical data found on a CoA, offering a clear structure for the comparison of key analytical parameters.

Table 1: General Properties

Property	Specification
Chemical Name	1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)piperidin-1-yl)ethyl)imidazolidin-2-one-d4
Molecular Formula	C ₂₄ H ₂₂ D ₄ ClFN ₄ O[1][2]
Molecular Weight	444.97 g/mol [1][2]
CAS Number	1794737-42-0[1][2]
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol[2]

Table 2: Quality Control Specifications

Test	Method	Specification
Chemical Purity	HPLC/UPLC	≥98%
Isotopic Purity	Mass Spectrometry	≥99% Deuterium Incorporation
¹ H NMR	Conforms to Structure	Conforms
Mass Spectrum	ESI-MS	Conforms to Structure
Elemental Analysis	Combustion Analysis	Within ±0.4% of Theoretical Values

Table 3: Isotopic Distribution

The isotopic distribution is a critical parameter for a deuterated internal standard, ensuring minimal interference from unlabeled or partially labeled species.

Isotopologue	Mass (m/z) [M+H] ⁺	Relative Abundance (%)
d ₀ (unlabeled)	441.18	<0.1
d ₁	442.18	<0.5
d ₂	443.19	<1.0
d ₃	444.19	<2.0
d ₄ (fully labeled)	445.20	>96.5

Note: The data presented in these tables are representative and may vary between different batches and suppliers. Always refer to the specific Certificate of Analysis provided with the product.

Experimental Protocols

The determination of chemical and isotopic purity of **Sertindole-d₄** relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the **Sertindole-d₄** sample by separating it from any impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Formic acid

Procedure:

- Sample Preparation: A stock solution of **Sertindole-d4** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Gradient: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 254 nm
 - Injection Volume: 10 µL
- Data Analysis: The chromatogram is analyzed to determine the area percent of the main **Sertindole-d4** peak relative to the total area of all peaks. The chemical purity is reported as the percentage of the main peak area.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Purpose: To determine the isotopic distribution and confirm the isotopic enrichment of **Sertindole-d4**.

Instrumentation:

- High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

- Electrospray ionization (ESI) source

Reagents:

- Methanol (LC-MS grade)
- Formic acid

Procedure:

- Sample Preparation: A dilute solution of **Sertindole-d4** (approximately 1 µg/mL) is prepared in methanol with 0.1% formic acid.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ESI
 - Scan Mode: Full scan from m/z 100-1000
 - Capillary Voltage: 3.5 kV[3]
 - Gas Temperature: 350 °C[3]
 - Nebulizer Pressure: 50 psi[3]
- Data Analysis: The mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The relative intensities of the ion signals for the d₀, d₁, d₂, d₃, and d₄ isotopologues are measured. The isotopic purity is calculated as the percentage of the d₄ isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Sertindole-d4** and the position of the deuterium labels.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

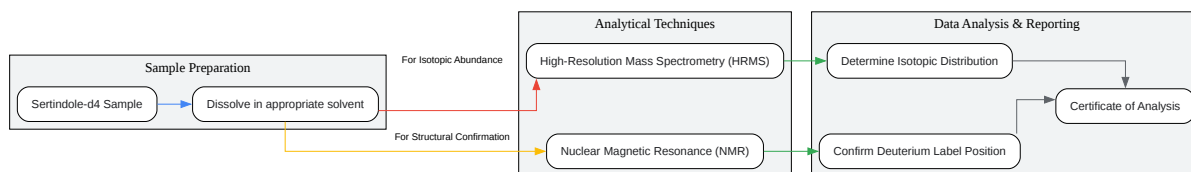
Procedure:

- Sample Preparation: Approximately 5-10 mg of **Sertindole-d4** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.
- ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the location of the deuterium labels.
- ¹³C NMR Acquisition: A carbon NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.
- Data Analysis: The chemical shifts, splitting patterns, and integrations of the observed signals in the ¹H NMR spectrum are compared with the expected spectrum for Sertindole to confirm the overall structure.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the logical flow of the experimental process to determine the isotopic purity of **Sertindole-d4**.

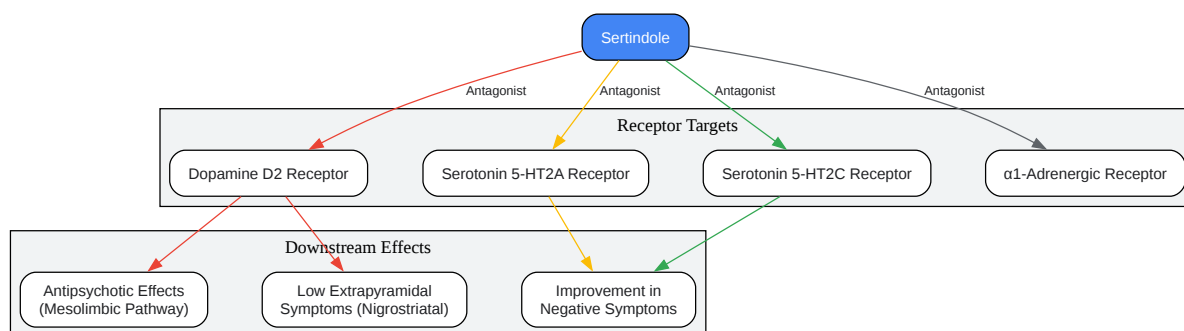


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Caption: Workflow for **Sertindole-d4** Isotopic Purity Analysis.

Sertindole Signaling Pathway

Sertindole exerts its antipsychotic effects through a complex interaction with several neurotransmitter receptors. The diagram below provides a simplified representation of its primary targets. Sertindole is an antagonist at dopamine D₂, serotonin 5-HT_{2A} and 5-HT_{2C}, and α ₁-adrenergic receptors.^{[4][5]}



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Caption: Simplified Sertindole Signaling Pathway.

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